molecular formula C19H22O2 B12531813 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL CAS No. 653569-76-7

3-(5,5-Diphenyloxolan-2-YL)propan-1-OL

Cat. No.: B12531813
CAS No.: 653569-76-7
M. Wt: 282.4 g/mol
InChI Key: HBUQRUCEUDRUKF-UHFFFAOYSA-N
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Description

3-(5,5-Diphenyloxolan-2-YL)propan-1-OL is an organic compound with the molecular formula C19H22O2. It belongs to the class of oxolanes, which are five-membered ring compounds containing an oxygen atom. This compound is characterized by the presence of a diphenyl-substituted oxolane ring attached to a propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL typically involves the reaction of diphenylacetaldehyde with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate oxirane, which subsequently undergoes ring-opening to yield the desired oxolane product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(5,5-Diphenyloxolan-2-YL)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of diphenylacetic acid or diphenylacetaldehyde.

    Reduction: Formation of diphenylpropane.

    Substitution: Formation of diphenylpropyl halides or amines.

Scientific Research Applications

3-(5,5-Diphenyloxolan-2-YL)propan-1-OL has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5,5-Diphenyloxolan-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5,5-Diphenyloxolan-2-YL)propan-1-OL is unique due to its diphenyl-substituted oxolane ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its unique reactivity and applications .

Properties

CAS No.

653569-76-7

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

3-(5,5-diphenyloxolan-2-yl)propan-1-ol

InChI

InChI=1S/C19H22O2/c20-15-7-12-18-13-14-19(21-18,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-6,8-11,18,20H,7,12-15H2

InChI Key

HBUQRUCEUDRUKF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CCCO)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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